methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]-3,5-DIMETHYLPHENYL}-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a pyridine ring
Preparation Methods
The synthesis of METHYL 2-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]-3,5-DIMETHYLPHENYL}-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves several steps, including the formation of the pyridine ring and the introduction of trifluoromethyl groups. The synthetic route typically starts with the preparation of the pyridine intermediate, followed by the introduction of the amino and cyano groups. The final step involves the esterification of the hydroxyl group with methyl 3,3,3-trifluoro-2-hydroxypropanoate under specific reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]-3,5-DIMETHYLPHENYL}-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, while the pyridine ring facilitates interactions with biological molecules. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Compared to other compounds with similar structures, METHYL 2-{4-[2-AMINO-3-CYANO-6-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1(4H)-PYRIDINYL]-3,5-DIMETHYLPHENYL}-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to its multiple trifluoromethyl groups and the presence of both amino and cyano groups. Similar compounds include:
- 2-furancarboxylic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester .
- Other pyridine derivatives with trifluoromethyl groups .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H18F9N3O3 |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
methyl 2-[4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-3,5-dimethylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C21H18F9N3O3/c1-9-5-12(18(35,16(34)36-4)21(28,29)30)6-10(2)14(9)33-11(3)7-17(19(22,23)24,20(25,26)27)13(8-31)15(33)32/h5-7,35H,32H2,1-4H3 |
InChI Key |
MJBOTZQAQMRSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=CC(C(=C2N)C#N)(C(F)(F)F)C(F)(F)F)C)C)C(C(=O)OC)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.